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molecular formula C11H11NO2 B1258406 Methyl 3-cyano-2-phenylpropanoate

Methyl 3-cyano-2-phenylpropanoate

Cat. No. B1258406
M. Wt: 189.21 g/mol
InChI Key: POZIFRPMDFGLIW-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Prepare by the method of Example 2.2.2 using methyl 3-cyano-2-phenylpropionate to give the title compound Rf=0.20 (silica gel, ethyl acetate).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5](OC)=[O:6])#[N:2]>C(OCC)(=O)C>[C:9]1([CH:4]2[CH2:3][CH2:1][NH:2][C:5]2=[O:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(C(=O)OC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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